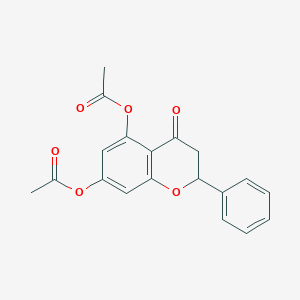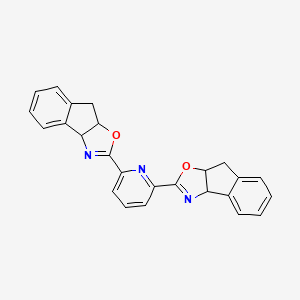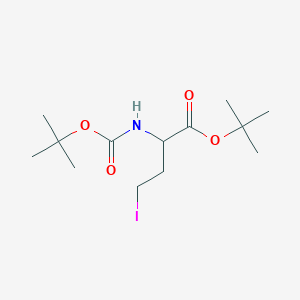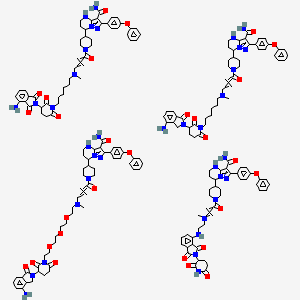![molecular formula C8H18Cl2N2 B13387241 8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)
8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals .
Méthodes De Préparation
The synthesis of (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves several steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) produces the desired pyrrolopyrazine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Applications De Recherche Scientifique
(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, disrupting cellular processes and leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride can be compared with other pyrrolopyrazine derivatives, such as:
- (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
- (8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Propriétés
Formule moléculaire |
C8H18Cl2N2 |
|---|---|
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-8-3-2-5-10(8)6-4-9-7-8;;/h9H,2-7H2,1H3;2*1H |
Clé InChI |
QNSJRBOBKJJZKS-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCN1CCNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387203.png)
![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)



![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)
![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)


![4,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13387257.png)
![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)
